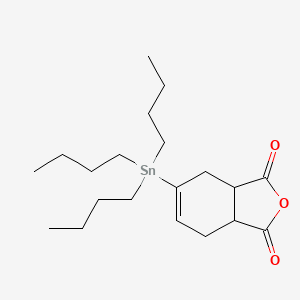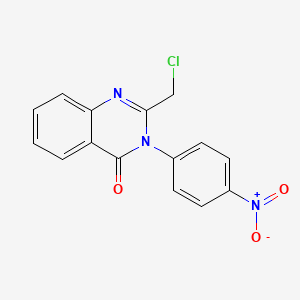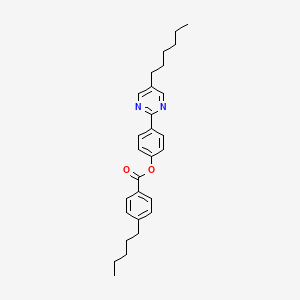![molecular formula C16H15ClO B14342486 1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene CAS No. 92907-14-7](/img/structure/B14342486.png)
1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a prop-1-enyl group, which is further substituted with a 4-methylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-4-nitrobenzene and 4-methylphenol.
Reduction: The nitro group in 1-chloro-4-nitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization: The resulting 1-chloro-4-aminobenzene undergoes diazotization with sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methylphenol in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the 4-methylphenoxy moiety, leading to the formation of carboxylic acids.
Reduction: Reduction of the double bond in the prop-1-enyl group can yield the corresponding alkane.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzoic acid.
Reduction: 1-chloro-4-[(E)-3-(4-methylphenoxy)propyl]benzene.
Substitution: 1-amino-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chlorine atom and the prop-1-enyl group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-[(E)-3-(4-methylphenoxy)propyl]benzene: Similar structure but with a saturated propyl group instead of a prop-1-enyl group.
1-Chloro-4-[(E)-3-(4-methoxyphenoxy)prop-1-enyl]benzene: Similar structure but with a methoxy group instead of a methyl group on the phenoxy moiety.
1-Chloro-4-[(E)-3-(4-ethylphenoxy)prop-1-enyl]benzene: Similar structure but with an ethyl group instead of a methyl group on the phenoxy moiety.
Uniqueness: 1-Chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene is unique due to the specific combination of substituents on the benzene ring and the prop-1-enyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
92907-14-7 |
|---|---|
Molekularformel |
C16H15ClO |
Molekulargewicht |
258.74 g/mol |
IUPAC-Name |
1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene |
InChI |
InChI=1S/C16H15ClO/c1-13-4-10-16(11-5-13)18-12-2-3-14-6-8-15(17)9-7-14/h2-11H,12H2,1H3/b3-2+ |
InChI-Schlüssel |
OFHCFFRRWOSNLT-NSCUHMNNSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)OC/C=C/C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


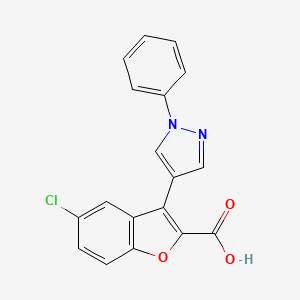
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
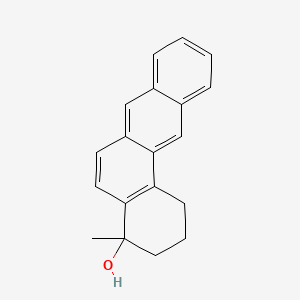
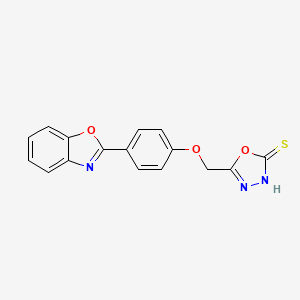
![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
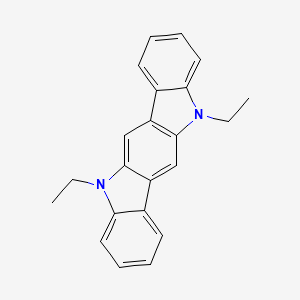

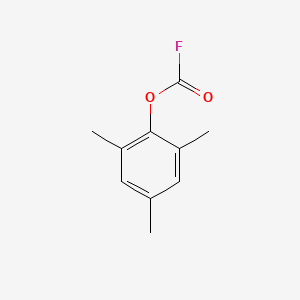
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)

![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)
